4H-1-Benzopyran-4-one, 3-[[6-deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-alpha-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-
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Overview
Description
2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin is a naturally occurring flavonoid glycoside isolated from the plant Epimedium sagittatum . This compound is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin can be isolated from natural sources such as the leaves of Epimedium sagittatum The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound
Chemical Reactions Analysis
2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles under specific conditions to replace functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin has a wide range of scientific research applications, including:
Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: The compound is investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases and conditions.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin involves its interaction with various molecular targets and pathways. It is known to exert its effects through antioxidant and anti-inflammatory pathways, modulating the activity of enzymes and signaling molecules involved in these processes . The compound’s ability to scavenge free radicals and inhibit inflammatory mediators contributes to its potential therapeutic effects.
Comparison with Similar Compounds
2’‘,4’'-Di-O-(E-p-Coumaroyl)afzelin is structurally similar to other flavonoid glycosides, such as kaempferol 3-O-alpha-L-rhamnopyranoside and quercetin 3-O-beta-D-glucopyranoside its unique combination of coumaroyl groups at specific positions on the molecule distinguishes it from these compounds
Similar compounds include:
- Kaempferol 3-O-alpha-L-rhamnopyranoside
- Quercetin 3-O-beta-D-glucopyranoside
- 2’‘,4’'-Di-O-(Z-p-Coumaroyl)afzelin
These compounds share similar flavonoid backbones but differ in their glycosylation patterns and substitution groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-2-methyloxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O14/c1-20-35(51-30(45)16-6-21-2-10-24(40)11-3-21)34(48)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-33(47)32-28(44)18-27(43)19-29(32)50-36(37)23-8-14-26(42)15-9-23/h2-20,34-35,38-44,48H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOHJUXDKSMQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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